molecular formula C33H29N11 B12376218 4-[(2R)-4-[[4-[2-(2-aminopyridin-3-yl)-5-phenylimidazo[4,5-b]pyridin-3-yl]phenyl]methyl]-2-methylpiperazin-1-yl]-1,3,5-triazine-2-carbonitrile

4-[(2R)-4-[[4-[2-(2-aminopyridin-3-yl)-5-phenylimidazo[4,5-b]pyridin-3-yl]phenyl]methyl]-2-methylpiperazin-1-yl]-1,3,5-triazine-2-carbonitrile

Cat. No.: B12376218
M. Wt: 579.7 g/mol
InChI Key: SGDGUKLSPOXOLC-JOCHJYFZSA-N
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Description

4-[(2R)-4-[[4-[2-(2-aminopyridin-3-yl)-5-phenylimidazo[4,5-b]pyridin-3-yl]phenyl]methyl]-2-methylpiperazin-1-yl]-1,3,5-triazine-2-carbonitrile is a complex organic compound that belongs to the class of triazine derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2R)-4-[[4-[2-(2-aminopyridin-3-yl)-5-phenylimidazo[4,5-b]pyridin-3-yl]phenyl]methyl]-2-methylpiperazin-1-yl]-1,3,5-triazine-2-carbonitrile typically involves multi-step organic reactions. The process may start with the preparation of the triazine core, followed by the introduction of the piperazine and imidazopyridine moieties. Common reagents used in these reactions include various amines, aldehydes, and nitriles under controlled conditions such as specific temperatures, solvents, and catalysts.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, using large-scale reactors, and implementing purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups into the molecule.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, the compound may be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. This can lead to insights into its potential as a therapeutic agent.

Medicine

In medicinal chemistry, derivatives of this compound could be explored for their pharmacological properties. They might exhibit activity against certain diseases, making them candidates for drug development.

Industry

In the industrial sector, the compound could be used in the formulation of advanced materials, such as polymers or coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism by which 4-[(2R)-4-[[4-[2-(2-aminopyridin-3-yl)-5-phenylimidazo[4,5-b]pyridin-3-yl]phenyl]methyl]-2-methylpiperazin-1-yl]-1,3,5-triazine-2-carbonitrile exerts its effects would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and triggering a cascade of biochemical events.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(2R)-4-[[4-[2-(2-aminopyridin-3-yl)-5-phenylimidazo[4,5-b]pyridin-3-yl]phenyl]methyl]-2-methylpiperazin-1-yl]-1,3,5-triazine-2-carbonitrile
  • This compound

Uniqueness

The uniqueness of this compound lies in its specific structural features, which may confer distinct chemical and biological properties

Properties

Molecular Formula

C33H29N11

Molecular Weight

579.7 g/mol

IUPAC Name

4-[(2R)-4-[[4-[2-(2-aminopyridin-3-yl)-5-phenylimidazo[4,5-b]pyridin-3-yl]phenyl]methyl]-2-methylpiperazin-1-yl]-1,3,5-triazine-2-carbonitrile

InChI

InChI=1S/C33H29N11/c1-22-19-42(16-17-43(22)33-38-21-37-29(18-34)41-33)20-23-9-11-25(12-10-23)44-31(26-8-5-15-36-30(26)35)40-28-14-13-27(39-32(28)44)24-6-3-2-4-7-24/h2-15,21-22H,16-17,19-20H2,1H3,(H2,35,36)/t22-/m1/s1

InChI Key

SGDGUKLSPOXOLC-JOCHJYFZSA-N

Isomeric SMILES

C[C@@H]1CN(CCN1C2=NC=NC(=N2)C#N)CC3=CC=C(C=C3)N4C5=C(C=CC(=N5)C6=CC=CC=C6)N=C4C7=C(N=CC=C7)N

Canonical SMILES

CC1CN(CCN1C2=NC=NC(=N2)C#N)CC3=CC=C(C=C3)N4C5=C(C=CC(=N5)C6=CC=CC=C6)N=C4C7=C(N=CC=C7)N

Origin of Product

United States

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